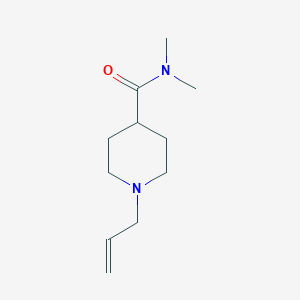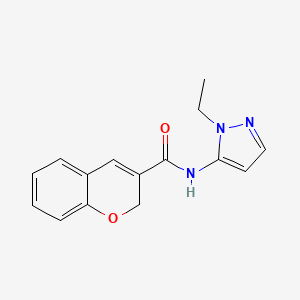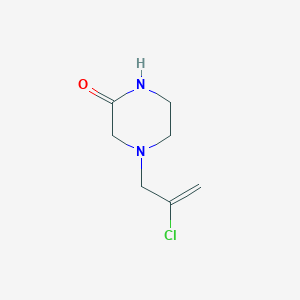![molecular formula C16H20N4O B7544918 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide involves its ability to bind to specific targets in the body, such as enzymes and receptors. Once bound, the compound can either activate or inhibit the activity of these targets, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide has various biochemical and physiological effects on the body. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide in lab experiments is its ability to selectively target specific enzymes and receptors. This allows for more precise and accurate studies of these targets. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide. These include further studies on its mechanism of action, the development of more potent and selective analogs, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its suitability for clinical use.
In conclusion, 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide is a promising compound with potential applications in medical research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting topic for further study.
Synthesis Methods
The synthesis of 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide involves the reaction of 4-(1H-pyrazol-5-yl)piperidine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
The scientific research application of 4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide lies in its potential as a therapeutic agent for various diseases. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases such as cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-16(21)14-3-1-12(2-4-14)11-20-9-6-13(7-10-20)15-5-8-18-19-15/h1-5,8,13H,6-7,9-11H2,(H2,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGNHDYAHNVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NN2)CC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)


![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)


![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)